1-Octyn-3-OL
Overview
Description
1-Octyn-3-OL, also known as oct-1-yne-3-ol, is an organic compound with the molecular formula C8H14O. It is a secondary alcohol with an alkyne functional group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in the synthesis of various complex molecules and its role in scientific research.
Mechanism of Action
Target of Action
1-Octyn-3-OL is a racemic intermediate formed during the synthesis of enantiomerically pure secondary alcohols with sterically similar substituents . It is known to target the fatty acid-oxylipin metabolic cycle .
Mode of Action
The production of this compound is self-amplified via the fatty acid-oxylipin metabolic cycle through a positive feedback loop . This compound may act as a messenger that induces organisms to be in a “primed” state and ready for defense by upregulating the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 .
Biochemical Pathways
This compound affects the fatty acid-oxylipin metabolic cycle . The production of this compound adjusts the redox state in cells, resulting in host defense activation . It also plays a role in the synthesis of prostaglandins .
Pharmacokinetics
It is known that when heated to decomposition, it emits acrid smoke and irritating vapors .
Result of Action
The production of this compound results in the organism being in a “primed” state, ready for defense . It also adjusts the redox state in cells, leading to host defense activation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that when heated to decomposition, it emits acrid smoke and irritating vapors . More research is needed to fully understand how various environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
1-Octyn-3-OL plays a significant role in biochemical reactions, particularly in the synthesis of enantiomerically pure secondary alcohols. It interacts with several enzymes and proteins, facilitating various biochemical processes. For instance, this compound is involved in the synthesis of tricolorin A, a natural herbicide, through its interaction with specific enzymes that catalyze the formation of tetrasaccharide macrolactones . Additionally, it is known to interact with lipoxygenases, which are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the formation of oxylipins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of defense genes in plants, particularly those involved in the jasmonic acid signaling pathway . This compound also impacts cellular metabolism by modulating the activity of enzymes involved in fatty acid metabolism, leading to changes in the levels of specific metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to lipoxygenases, inhibiting their activity and thereby affecting the production of oxylipins . This interaction results in the modulation of signaling pathways and gene expression, ultimately influencing cellular responses to environmental stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to heat or light . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are often dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as cellular toxicity and metabolic disturbances . Threshold effects have been noted, with specific dosages required to elicit significant biochemical and cellular responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as lipoxygenases and hydroperoxide lyases, which catalyze the formation of oxylipins from polyunsaturated fatty acids . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its localization and accumulation are influenced by its interactions with these biomolecules, which can affect its overall activity and function . The compound’s hydrophobic nature allows it to integrate into cellular membranes, facilitating its transport across different cellular compartments.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and cellular membranes. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These modifications can direct this compound to specific organelles, where it can exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octyn-3-OL can be synthesized through several methods. One common method involves the reaction of 1-octyne with formaldehyde in the presence of a base such as sodium hydroxide. Another method involves the use of cuprous bromide and paraformaldehyde in dioxane, followed by acidification and extraction .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Octyn-3-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to other functional groups.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Octyn-3-OL has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of bioactive compounds and potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Octen-3-OL:
3-Octyn-1-OL: A homopropargylic alcohol used in the synthesis of various organic compounds.
1-Heptyn-3-OL: Another alkyne-containing alcohol with similar reactivity.
Uniqueness of 1-Octyn-3-OL: this compound is unique due to its specific structure, which combines an alkyne and a secondary alcohol. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its applications in various fields of scientific research further highlight its importance.
Properties
IUPAC Name |
oct-1-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGRNZHKYVHZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022124 | |
Record name | 1-Octyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Octyn-3-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octyn-3-ol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19395 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
818-72-4 | |
Record name | 1-Octyn-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=818-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octyn-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octyn-3-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oct-1-yne-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-OCTYN-3-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG52FEN1K1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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